Mupirocin lithium

Catalog No.
S950019
CAS No.
73346-79-9
M.F
C26H43LiO9
M. Wt
506.561
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mupirocin lithium

CAS Number

73346-79-9

Product Name

Mupirocin lithium

IUPAC Name

lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate

Molecular Formula

C26H43LiO9

Molecular Weight

506.561

InChI

InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1

InChI Key

XFIKMPRBSORKQP-JATHGWPISA-M

SMILES

[Li+].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O

Synonyms

L-talo-Non-2-enonic acid, 5,9-anhydro-2,3,4,8-tetradeoxy-8-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-, 8-carboxyoctyl ester, lithium salt, (2E)- (9CI); L-talo-Non-2-enonic acid, 5,9-anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hy

Studying Mupirocin Resistance:

Mupirocin lithium is used to study the development and mechanisms of resistance to mupirocin in various bacterial species, particularly Staphylococcus aureus. Researchers utilize it to assess the emergence and prevalence of resistant strains, allowing for a better understanding of this growing public health concern. Studies often involve exposing bacterial cultures to varying concentrations of mupirocin lithium and analyzing their growth patterns and genetic mutations associated with resistance. [Source: National Institutes of Health. ""]

Investigating Mycoplasma Susceptibility:

Mupirocin lithium can be employed to investigate the susceptibility of Mycoplasma species to mupirocin. Mycoplasma are a unique group of bacteria lacking a cell wall, making them inherently resistant to many antibiotics. Studies using mupirocin lithium help determine the effectiveness of this drug against these atypical pathogens and inform treatment strategies for Mycoplasma infections. [Source: National Institutes of Health. ""]

Selective Enumeration of Bifidobacteria:

Mupirocin lithium, in combination with specific culture media, serves as a selective agent in the enumeration of Bifidobacteria from fermented milk products. This application leverages the fact that mupirocin inhibits the growth of most other bacteria commonly found in these products, allowing for the isolation and quantification of Bifidobacteria, which are considered beneficial gut bacteria. [Source: ""]

Other Research Applications:

Beyond the specific examples mentioned, mupirocin lithium may also be used in various other research settings, such as:

  • Investigating the interaction of mupirocin with other drugs or treatments.
  • Studying the impact of mupirocin on bacterial biofilms.
  • Exploring the potential of mupirocin for topical or localized applications.

Mupirocin lithium is a lithium salt of mupirocin, a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens. The chemical formula for mupirocin lithium is C26H43LiO9C_{26}H_{43}LiO_{9} with a molecular weight of 506.56 g/mol . Mupirocin is primarily known for its ability to inhibit bacterial protein synthesis, making it effective against a variety of Gram-positive bacteria, particularly Staphylococcus aureus . Mupirocin lithium is often utilized in clinical settings for topical applications, especially in treating skin infections.

Mupirocin lithium acts by inhibiting isoleucyl-tRNA synthetase, an enzyme responsible for attaching isoleucine to tRNA molecules during protein synthesis in bacteria []. This disrupts the formation of essential proteins, ultimately leading to bacterial cell death [].

Mupirocin lithium is generally considered safe for topical use; however, some studies suggest potential for irritation or allergic reactions at the application site []. As with any research chemical, it is essential to handle mupirocin lithium with proper personal protective equipment and adhere to laboratory safety protocols.

Typical of esters and carboxylic acids. The key reaction involves the hydrolysis of the ester bond, which can lead to the release of mupirocin and lithium ions in aqueous environments. This hydrolysis can be catalyzed by both acid and base conditions, affecting the stability and efficacy of the compound in different formulations .

Additionally, mupirocin can participate in Michael addition reactions due to its α,β-unsaturated carbonyl structure, allowing it to react with nucleophiles. This property is significant in its mechanism of action against bacteria, where it binds to bacterial isoleucyl-tRNA synthetase, inhibiting protein synthesis .

Mupirocin lithium exhibits potent antibacterial activity against a range of Gram-positive bacteria. Its primary mechanism involves the inhibition of protein synthesis by competitively binding to the isoleucyl-tRNA synthetase enzyme . This action prevents the incorporation of isoleucine into proteins, leading to bacterial cell death.

Moreover, mupirocin has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable option in treating resistant infections. In addition to its antibacterial properties, mupirocin lithium has demonstrated low systemic absorption when applied topically, minimizing potential side effects .

The synthesis of mupirocin lithium typically involves the following steps:

  • Fermentation: Mupirocin is produced via fermentation using Pseudomonas fluorescens cultures.
  • Isolation and Purification: Following fermentation, mupirocin is extracted and purified through various chromatographic techniques.
  • Salt Formation: Mupirocin is then reacted with lithium hydroxide or lithium carbonate to form mupirocin lithium. This step enhances its solubility and stability for pharmaceutical applications .

Mupirocin lithium is primarily used in:

  • Topical Antibiotics: It is commonly formulated in ointments and creams for treating skin infections such as impetigo and infected wounds.
  • Surgical Prophylaxis: It may be used pre-operatively to reduce the risk of surgical site infections caused by Gram-positive bacteria.
  • Antibacterial Agents: Mupirocin lithium serves as a selective agent in microbiological media for isolating specific bacterial strains .

Mupirocin lithium belongs to a class of antibiotics that share structural similarities with other compounds. Here are some comparable compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
MupirocinNatural antibioticInhibits bacterial protein synthesisEffective against MRSA
Fusidic AcidSteroid antibioticInhibits bacterial protein synthesisUsed primarily for skin infections
RetapamulinPleuromutilin derivativeInhibits protein synthesis at ribosomal levelBroad-spectrum activity against Gram-positive
ClindamycinLincosamideInhibits protein synthesis by binding to ribosomeEffective against anaerobic bacteria

Uniqueness of Mupirocin Lithium

Mupirocin lithium's uniqueness lies in its specific action against Staphylococcus aureus, including resistant strains like MRSA, coupled with its minimal systemic absorption when applied topically. This makes it particularly suitable for localized treatment without significant side effects associated with systemic antibiotics .

Dates

Modify: 2023-08-15
Hatfield, S. M., J. J. Leyden, and M. I. Parenti. /Mupirocin: A Topical Antibiotic with a Unique Structure and Mechanism of Action./ PubMed (1987): 761-70. Http://www.ncbi.nlm.nih.gov. Web. 5 Aug. 2012.

Explore Compound Types